molecular formula C10H14ClF2N5 B12221009 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12221009
M. Wt: 277.70 g/mol
InChI Key: AUXDXSUBDMVMNM-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound characterized by its unique structure, which includes two pyrazole rings substituted with difluoromethyl and methyl groups.

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of difluoromethyl and methyl groups. The final step involves the coupling of the two pyrazole rings through a methanamine linker. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes involved in fungal cell wall synthesis. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

When compared to similar compounds, 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine stands out due to its unique structural features and enhanced biological activity. Similar compounds include:

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-16-5-3-8(15-16)6-13-7-9-2-4-14-17(9)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H

InChI Key

AUXDXSUBDMVMNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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